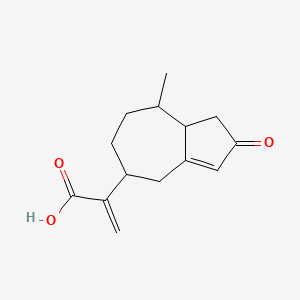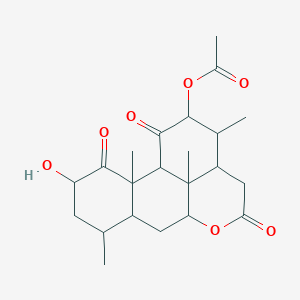![molecular formula C15H17O6P B12095504 Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate](/img/structure/B12095504.png)
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is a chemical compound with the molecular formula C15H17O6P and a molecular weight of 324.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a phosphonate group attached to a trihydroxypropyl moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate typically involves the reaction of diphenylphosphine oxide with a suitable epoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and the subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the consistent production of high-quality material .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Esters or ethers of the original compound.
Applications De Recherche Scientifique
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit or activate enzymes involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Lacks the trihydroxypropyl moiety but shares the phosphonate group.
Triphenylphosphine oxide: Similar in structure but with three phenyl groups instead of two.
Phosphonic acid derivatives: Compounds with similar functional groups but different substituents.
Uniqueness
Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate is unique due to its combination of a phosphonate group with a trihydroxypropyl moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C15H17O6P |
|---|---|
Poids moléculaire |
324.26 g/mol |
Nom IUPAC |
(1S,2R)-1-diphenoxyphosphorylpropane-1,2,3-triol |
InChI |
InChI=1S/C15H17O6P/c16-11-14(17)15(18)22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10,14-18H,11H2/t14-,15+/m1/s1 |
Clé InChI |
KIZVECBERHNAHK-CABCVRRESA-N |
SMILES isomérique |
C1=CC=C(C=C1)OP(=O)([C@@H]([C@@H](CO)O)O)OC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(C(C(CO)O)O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12095427.png)


![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)
![S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12095451.png)
![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)


![2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)




